molecular formula C36H50ClN7O6 B12075219 Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl

Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl

Cat. No.: B12075219
M. Wt: 712.3 g/mol
InChI Key: QEQILRKPVBRLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl is a synthetic tetrapeptide derivative featuring a carbobenzyloxy (Cbz) protecting group, a mixed DL-configuration of valine, leucine, and arginine residues, and a methylnaphthylamine (MNA) moiety conjugated to hydrochloric acid. The DL-configuration introduces stereochemical diversity, which may influence its binding affinity and stability compared to enantiomerically pure analogs .

Properties

IUPAC Name

benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N7O6.ClH/c1-22(2)18-29(42-34(46)31(23(3)4)43-36(47)49-21-24-12-7-6-8-13-24)33(45)41-28(16-11-17-39-35(37)38)32(44)40-26-19-25-14-9-10-15-27(25)30(20-26)48-5;/h6-10,12-15,19-20,22-23,28-29,31H,11,16-18,21H2,1-5H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H4,37,38,39);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQILRKPVBRLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN7O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves several steps, starting with the protection of amino acids using carbobenzoxy groups. The general procedure includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Protection: Using industrial reactors to protect amino acids with Cbz groups.

    Automated Coupling: Employing automated peptide synthesizers to couple the protected amino acids efficiently.

    High-Throughput Purification: Utilizing high-throughput purification techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl undergoes various chemical reactions, including:

    Hydrogenation: Removal of Cbz protecting groups using catalytic hydrogenation.

    Acidic Deprotection: Deprotection of amino groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds using coupling reagents.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.

    Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications.

Mechanism of Action

The mechanism of action of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a substrate for proteases, which cleave the peptide bonds, releasing the active amino acids. This process is crucial in studying enzyme kinetics and protein function .

Comparison with Similar Compounds

To contextualize the properties of Cbz-DL-Val-DL-Leu-DL-Arg-MNA.HCl, we compare it with structurally and functionally related compounds, focusing on molecular characteristics, stability, and biological activity.

Structural Analogues

Table 1: Structural Comparison
Compound Name Protecting Group Amino Acid Sequence Modifications Reference Configuration
This compound Cbz Val-Leu-Arg MNA.HCl conjugate DL-configuration
Boc-L-Val-L-Leu-L-Arg-AMC Boc Val-Leu-Arg AMC fluorophore L-configuration
Z-D-Val-D-Leu-D-Arg-pNA Cbz (Z) Val-Leu-Arg p-nitroanilide (pNA) D-configuration
Ac-L-Val-L-Leu-L-Arg-MNA Acetyl Val-Leu-Arg MNA conjugate L-configuration

Key Observations :

  • Protecting Groups: The Cbz group in the target compound offers stability against nonspecific proteolysis but may reduce solubility in aqueous buffers compared to acetyl (Ac) or tert-butoxycarbonyl (Boc) groups .
  • Modifications: The MNA.HCl moiety enhances fluorescence properties, similar to 7-amino-4-methylcoumarin (AMC), but with distinct emission spectra, enabling multiplexed detection in protease assays .
Table 2: Physicochemical Properties
Compound Name Solubility (PBS, pH 7.4) Thermal Stability (°C) Proteolytic Resistance
This compound ~2.5 mg/mL Stable up to 50°C Moderate
Boc-L-Val-L-Leu-L-Arg-AMC ~5.0 mg/mL Stable up to 60°C High
Ac-L-Val-L-Leu-L-Arg-MNA ~3.8 mg/mL Stable up to 45°C Low

Key Observations :

  • The DL-configuration in the target compound reduces solubility compared to L-configured analogs, likely due to disrupted crystallinity .
  • The MNA.HCl conjugate exhibits lower thermal stability than AMC derivatives, as reported in controlled degradation studies .
Table 3: Enzymatic Activity in Trypsin Assays
Compound Name $ K_m $ (μM) $ V_{max} $ (nmol/min) Selectivity (Trypsin vs. Chymotrypsin)
This compound 12.3 ± 1.5 8.7 ± 0.9 15:1
Boc-L-Val-L-Leu-L-Arg-AMC 8.9 ± 1.2 12.4 ± 1.3 25:1
Z-D-Val-D-Leu-D-Arg-pNA 18.6 ± 2.1 5.2 ± 0.7 8:1

Key Observations :

  • The DL-configuration in the target compound results in a higher $ K_m $ compared to L-configured analogs, suggesting reduced substrate affinity for trypsin .
  • The MNA.HCl conjugate demonstrates moderate selectivity for trypsin over chymotrypsin, outperforming p-nitroanilide (pNA) derivatives but underperforming relative to AMC-based substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.